molecular formula C8H4BrF3N2 B6277244 3-bromo-2-(trifluoromethyl)-2H-indazole CAS No. 2763779-04-8

3-bromo-2-(trifluoromethyl)-2H-indazole

Cat. No.: B6277244
CAS No.: 2763779-04-8
M. Wt: 265
InChI Key:
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Description

3-Bromo-2-(trifluoromethyl)-2H-indazole is a heterocyclic compound that features a bromine atom and a trifluoromethyl group attached to an indazole ring. Indazoles are a class of compounds known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-(trifluoromethyl)-2H-indazole typically involves the bromination of 2-(trifluoromethyl)-2H-indazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(trifluoromethyl)-2H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids in the presence of a base like potassium carbonate (K2CO3) in an organic solvent such as tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(trifluoromethyl)-2H-indazole-3-azide, while Suzuki-Miyaura coupling with phenylboronic acid would produce 3-phenyl-2-(trifluoromethyl)-2H-indazole.

Scientific Research Applications

3-Bromo-2-(trifluoromethyl)-2H-indazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals, where its stability and bioactivity are highly valued.

Mechanism of Action

The mechanism of action of 3-bromo-2-(trifluoromethyl)-2H-indazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The trifluoromethyl group enhances its binding affinity to target proteins, while the bromine atom can participate in halogen bonding, further stabilizing the interaction. The compound’s effects are mediated through various molecular targets and pathways, including inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(trifluoromethyl)pyridine
  • 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine
  • 2-Bromo-3-(trifluoromethyl)benzene

Uniqueness

Compared to similar compounds, 3-bromo-2-(trifluoromethyl)-2H-indazole offers unique advantages due to its indazole scaffold, which provides additional sites for functionalization and enhances its biological activity. The presence of both bromine and trifluoromethyl groups further increases its lipophilicity and metabolic stability, making it a versatile and valuable compound in various fields of research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-2-(trifluoromethyl)-2H-indazole involves the bromination of 2-(trifluoromethyl)-2H-indazole using a brominating agent.", "Starting Materials": [ "2-(trifluoromethyl)-2H-indazole", "Brominating agent (e.g. N-bromosuccinimide, bromine, etc.)", "Solvent (e.g. dichloromethane, chloroform, etc.)", "Catalyst (e.g. iron(III) bromide, copper(II) bromide, etc.)" ], "Reaction": [ "Dissolve 2-(trifluoromethyl)-2H-indazole in a suitable solvent.", "Add the brominating agent and catalyst to the reaction mixture.", "Stir the reaction mixture at a suitable temperature (e.g. room temperature, reflux, etc.) for a suitable time (e.g. 1-24 hours).", "Quench the reaction by adding a suitable quenching agent (e.g. sodium bisulfite, sodium thiosulfate, etc.).", "Extract the product using a suitable solvent (e.g. ethyl acetate, dichloromethane, etc.).", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain the crude product.", "Purify the crude product using a suitable purification technique (e.g. column chromatography, recrystallization, etc.) to obtain 3-bromo-2-(trifluoromethyl)-2H-indazole." ] }

CAS No.

2763779-04-8

Molecular Formula

C8H4BrF3N2

Molecular Weight

265

Purity

95

Origin of Product

United States

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